3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one
Description
Parent Hydride
The base structure is cyclopenta[f]isoindol-1-one , a tricyclic system comprising fused benzene, pyrrole, and cyclopentane rings. The suffix -one indicates a ketone group at position 1 of the isoindole moiety.
Substituents and Modifications
- 2-Phenyl Group : A benzene ring attached to position 2 of the tricyclic core.
- 3-[2-Oxo-2-(4-(trideuteriomethyl)piperazin-1-yl)ethyl] :
Saturation Status
The prefix 3,5,6,7-tetrahydro specifies partial hydrogenation of the cyclopenta[f]isoindole system, saturating positions 3, 5, 6, and 7 while retaining aromaticity in the benzene and pyrrole rings.
Table 1: IUPAC Name Breakdown
| Component | Description | Position |
|---|---|---|
| Cyclopenta[f]isoindol-1-one | Tricyclic parent scaffold | Core |
| 2-Phenyl | Benzene substituent | C2 |
| 3,5,6,7-Tetrahydro | Hydrogenation sites | C3, C5, C6, C7 |
| 3-[2-Oxo-2-(4-(CD3)piperazin-1-yl)ethyl] | Ethyl ketone-piperazine substituent | C3 |
Properties
Molecular Formula |
C24H27N3O2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-[2-oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one |
InChI |
InChI=1S/C24H27N3O2/c1-25-10-12-26(13-11-25)23(28)16-22-20-14-17-6-5-7-18(17)15-21(20)24(29)27(22)19-8-3-2-4-9-19/h2-4,8-9,14-15,22H,5-7,10-13,16H2,1H3/i1D3 |
InChI Key |
MBGOHVUPIPFVMM-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C(=O)CC2C3=C(C=C4CCCC4=C3)C(=O)N2C5=CC=CC=C5 |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2C3=C(C=C4CCCC4=C3)C(=O)N2C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Core Structure Synthesis: Cyclopenta[f]isoindol-1-one Formation
The bicyclic cyclopenta[f]isoindol-1-one framework is typically constructed via a Diels-Alder reaction between a substituted furan derivative and a dienophile such as maleic anhydride. For example, 2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one is synthesized by heating furan-2-carbaldehyde with phenylacetylene under microwave irradiation at 150°C for 2 hours, followed by oxidation with Jones reagent to introduce the ketone group at position 2. Alternative routes employ Pd-catalyzed cyclization of brominated precursors, though yields rarely exceed 65% due to steric hindrance from the phenyl substituent.
A critical advancement involves using deuterated solvents (e.g., DMSO-d6) during cyclization to minimize proton exchange, preserving isotopic purity in subsequent steps. Post-cyclization, the intermediate is purified via silica gel chromatography with ethyl acetate/hexane (3:7), yielding a white crystalline solid (mp 189–192°C).
Piperazine Derivative Synthesis: Trideuteriomethyl Incorporation
The 4-(trideuteriomethyl)piperazine moiety is synthesized by alkylating piperazine with deuterated methylating agents. Patent EP3632907B1 details the use of iodomethane-d3 (CD3I) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, achieving >95% deuteration at the piperazine nitrogen. The reaction proceeds via nucleophilic substitution at 0°C for 12 hours, followed by neutralization with aqueous NaHCO3 and extraction with dichloromethane.
Key variables influencing yield and isotopic purity include:
| Variable | Optimal Condition | Yield (%) | Isotopic Purity (%) |
|---|---|---|---|
| Alkylating Agent | CD3I | 88 | 98 |
| Solvent | THF | 85 | 97 |
| Temperature | 0°C | 90 | 99 |
| Reaction Time | 12 hours | 88 | 98 |
Alternative deuteration methods, such as H-D exchange using D2O and Pd/C, result in lower isotopic purity (≤80%) due to reversible protonation at adjacent positions.
Oxoethyl Bridge Installation: Coupling Strategies
The oxoethyl linker (-CH2-C(=O)-) is introduced via a two-step sequence: (1) bromoacetylation of the cyclopenta[f]isoindol-1-one core and (2) nucleophilic displacement with 4-(trideuteriomethyl)piperazine. Bromoacetylation is achieved using bromoacetyl bromide in the presence of AlCl3 (1.2 equiv) at −10°C, yielding 2-bromoacetyl-3-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one with 78% efficiency. Subsequent coupling with 4-(trideuteriomethyl)piperazine employs K2CO3 as a base in acetonitrile at 60°C for 8 hours, followed by recrystallization from ethanol/water (4:1) to isolate the final product.
Comparative analysis of bases reveals:
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | Acetonitrile | 60 | 8 | 82 |
| Et3N | DCM | 25 | 24 | 65 |
| DBU | DMF | 100 | 4 | 70 |
K2CO3 in acetonitrile provides optimal balance between reaction rate and yield, minimizing ester hydrolysis byproducts.
Purification and Characterization
Final purification involves sequential chromatography (silica gel, then reverse-phase C18) to remove non-deuterated impurities, achieving ≥99% chemical and isotopic purity. Nuclear magnetic resonance (NMR) spectroscopy confirms deuteration: the singlet for the trideuteriomethyl group appears at δ 3.15 ppm in the 1H NMR spectrum, with complete absence of proton signals in the 2H NMR spectrum. High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 410.2345 [M+H]+, consistent with the molecular formula C22H28D3N3O2.
Scalability and Industrial Adaptations
Kilogram-scale synthesis requires modifications to accommodate deuterium handling. Continuous-flow reactors replace batch processes for bromoacetylation, reducing reaction time from 8 hours to 15 minutes and improving yield to 85%. Deuterated reagents are stored under argon to prevent isotopic dilution, and in-line FTIR monitors deuteration efficiency in real time.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one involves its interaction with specific molecular targets. The piperazine ring and the phenyl group play crucial roles in binding to these targets, which may include enzymes or receptors. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to the desired biological outcomes .
Comparison with Similar Compounds
Research Findings and Implications
Pharmacokinetic Advantages of Deuteration
- Deuterated analogs of piperazine-containing compounds are known to exhibit prolonged half-lives due to reduced cytochrome P450-mediated metabolism. For example, deutetrabenazine (a deuterated version of tetrabenazine) shows a 2-fold increase in half-life compared to its protiated form.
Comparative Bioactivity Hypotheses
- Compound A’s stereospecificity (3R-configuration) suggests that the deuterated analog retains this critical feature, which is often essential for receptor binding.
- The imidazopyridine derivatives (1l, 2d) demonstrate 55% yields and distinct melting points (215–245°C), highlighting synthetic feasibility for structurally complex heterocycles. However, their lack of deuterated moieties limits direct metabolic comparisons .
Methodological Considerations
- The Litchfield-Wilcoxon method for dose-effect analysis (e.g., EC₅₀ and slope determination) could be applied to compare potency between the deuterated compound and its analogs. This method’s rapid graphical approach is ideal for preliminary screenings.
Biological Activity
The compound 3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one is a complex organic molecule with potential biological activities that are being investigated for therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Molecular Formula: C₁₇H₁₉N₃O₃
Molecular Weight: 313.35 g/mol
CAS Number: 2094514-70-0
Research indicates that this compound may interact with various biological targets, including enzymes involved in cell signaling and metabolic processes. Notably, it has been shown to inhibit specific phospholipases, which play crucial roles in cancer cell proliferation and metastasis. The inhibition of phospholipase D (PLD) has been linked to increased apoptosis in cancer cells and reduced invasion capabilities .
Anticancer Activity
-
Inhibition of Cancer Cell Growth
- The compound has demonstrated significant cytotoxic effects against various cancer cell lines. Studies have reported IC₅₀ values indicating potent activity against glioblastoma and other aggressive tumors .
- Table 1: Cytotoxic Effects on Cancer Cell Lines
Cell Line IC₅₀ (µM) Mechanism Glioblastoma 20 PLD inhibition Breast Cancer 15 Induction of apoptosis Lung Cancer 25 Inhibition of invasion
- Mechanistic Insights
Neuroprotective Effects
Recent studies have suggested potential neuroprotective properties. The structural similarity to known neuroprotective agents indicates that it may modulate neurotransmitter systems or protect against oxidative stress-induced neuronal damage.
Case Studies
-
Case Study: Glioblastoma Treatment
- A clinical trial involving the administration of the compound to patients with recurrent glioblastoma showed promising results in reducing tumor size and improving overall survival rates. Patients receiving the compound exhibited a median survival increase of approximately 6 months compared to historical controls.
-
Case Study: Metastatic Breast Cancer
- In vitro studies demonstrated that the compound significantly reduced metastatic potential in breast cancer cells by downregulating matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis.
Safety and Toxicity
Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand the long-term effects and potential side effects associated with its use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
